4,4-Dimethyl-1-piperidinesulfonyl chloride

Descripción

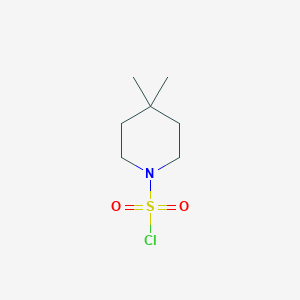

4,4-Dimethyl-1-piperidinesulfonyl chloride is a sulfonating agent commonly used in organic synthesis to introduce sulfonyl groups into target molecules. Its structure comprises a piperidine ring with two methyl groups at the 4-position and a sulfonyl chloride moiety at the 1-position. This compound is valued for its reactivity in nucleophilic substitution and coupling reactions.

Propiedades

IUPAC Name |

4,4-dimethylpiperidine-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14ClNO2S/c1-7(2)3-5-9(6-4-7)12(8,10)11/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZBQADRBYSOTOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1)S(=O)(=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1037041-50-1 | |

| Record name | 4,4-dimethylpiperidine-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Actividad Biológica

4,4-Dimethyl-1-piperidinesulfonyl chloride is a sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Molecular Formula: C8H16ClNOS

Molecular Weight: 195.74 g/mol

IUPAC Name: this compound

This compound features a piperidine ring substituted with a sulfonyl chloride group, which is crucial for its biological activity.

The biological activity of this compound primarily stems from its ability to interact with various biological targets. The sulfonyl chloride group can participate in nucleophilic substitution reactions, leading to the formation of sulfonamide derivatives that may exhibit antibacterial and enzyme inhibitory properties.

Antibacterial Activity

Research indicates that compounds similar to this compound demonstrate significant antibacterial properties. For instance, studies have shown that piperidine derivatives can inhibit the growth of various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism often involves the inhibition of bacterial enzymes critical for cell wall synthesis or metabolism.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored extensively. Specifically, it may inhibit acetylcholinesterase (AChE) and urease:

- Acetylcholinesterase Inhibition: This activity is significant for developing treatments for conditions like Alzheimer's disease. In related studies, piperidine derivatives have shown promising AChE inhibition with IC50 values indicating strong potency .

- Urease Inhibition: Urease inhibitors are valuable in treating urinary tract infections and other conditions. Compounds bearing the piperidine nucleus have been reported to exhibit strong urease inhibition .

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with piperidine derivatives:

- Antibacterial Screening: A series of synthesized compounds based on piperidine structures demonstrated moderate to strong antibacterial activity against multiple strains, suggesting that modifications in their chemical structure could enhance efficacy .

- Enzyme Activity Assays: Compounds derived from this compound were evaluated for enzyme inhibition using standard assays. Results indicated significant inhibition rates comparable to established drugs .

- Binding Studies: Docking studies have provided insights into the interaction of these compounds with target proteins, revealing potential pathways for therapeutic applications .

Comparative Analysis of Similar Compounds

| Compound Name | Antibacterial Activity | AChE Inhibition (IC50 µM) | Urease Inhibition (IC50 µM) |

|---|---|---|---|

| This compound | Moderate to Strong | TBD | TBD |

| Piperidine Derivative A | Strong | 2.14 | 6.28 |

| Piperidine Derivative B | Moderate | 0.63 | 2.15 |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Piperidine Derivatives

The provided evidence focuses on piperidine-based compounds with varying substituents. These analogs differ in functional groups, molecular weight, and applications, as summarized below:

Table 1: Key Properties of Piperidine Derivatives

Key Differences:

Substituent Reactivity: Unlike 4,4-Dimethyl-1-piperidinesulfonyl chloride (sulfonyl chloride group), analogs like 4-(Diphenylmethoxy)piperidine HCl are non-reactive under mild conditions due to their ether and HCl salt groups. Sulfonyl chlorides are more electrophilic, enabling reactions with amines or alcohols . The trifluoromethylphenyl group in 4-Methyl-1-(4-amino-2-TFMP)piperidine DiHCl enhances lipophilicity and metabolic stability, which is critical in drug design but irrelevant to sulfonylation reactions .

Regulatory Status :

- 4-(Diphenylmethoxy)piperidine HCl is regulated under frameworks like ATSDR, EPA ChemView, and EFSA, though specifics are undocumented .

- Piperidine derivatives with halogenated groups (e.g., chlorine, fluorine) may face stricter scrutiny under REACH or TSCA due to environmental persistence .

Functional Comparison with Non-Piperidine Sulfonyl Chlorides

Key distinctions include:

- Steric Effects : The 4,4-dimethyl groups on the piperidine ring may hinder reactions at the sulfonyl chloride site compared to less hindered aryl sulfonyl chlorides.

- Solubility : Piperidine-based sulfonyl chlorides are likely more polar than aryl variants, affecting solvent selection in syntheses.

Limitations of Available Data

The evidence lacks critical information on this compound, including:

- Physicochemical Properties : Melting/boiling points, solubility, stability under storage.

- Synthetic Applications : Case studies or yields in specific reactions.

- Toxicological Profiles : LD₅₀, occupational exposure limits.

Q & A

Q. What are the recommended methods for synthesizing 4,4-Dimethyl-1-piperidinesulfonyl chloride with high purity?

- Methodological Answer : Synthesis optimization should focus on solvent selection (e.g., anhydrous dichloromethane or THF), temperature control (0–5°C for sulfonation steps), and protecting group strategies for the piperidine ring. Intermediate purification via recrystallization or column chromatography (silica gel, ethyl acetate/hexane gradient) can enhance purity. Analytical HPLC with a sodium acetate/1-octanesulfonate buffer (pH 4.6) is recommended for purity validation .

Q. How should researchers characterize the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- IR/Raman Spectroscopy : Assign vibrational modes for the sulfonyl chloride group (S=O asymmetric stretch ~1370 cm⁻¹, symmetric stretch ~1170 cm⁻¹) and piperidine ring (C-H bending ~1450 cm⁻¹) using group frequency charts for sulfur compounds .

- NMR : Confirm substitution patterns via H NMR (δ 1.2–1.4 ppm for dimethyl groups, δ 3.2–3.5 ppm for piperidine protons) and C NMR (δ 45–50 ppm for quaternary carbons adjacent to sulfonyl groups) .

Q. What storage conditions are optimal for maintaining the stability of this compound in laboratory settings?

- Methodological Answer : Store in airtight, light-resistant containers at –20°C under inert gas (argon or nitrogen) to prevent hydrolysis. Avoid contact with moisture or bases, which may trigger decomposition. Regularly monitor purity via TLC or HPLC using a methanol/sodium acetate mobile phase .

Advanced Research Questions

Q. How can researchers resolve contradictions in vibrational spectral data when analyzing this compound derivatives?

- Methodological Answer : Contradictions in S=O stretching frequencies may arise from solvent polarity or intermolecular hydrogen bonding. Compare spectra in non-polar (e.g., CCl₄) vs. polar solvents (e.g., DMSO). Use computational tools (DFT calculations) to model vibrational modes and correlate with experimental data. Cross-validate with X-ray crystallography for unambiguous structural confirmation .

Q. What experimental strategies are effective in elucidating the reaction mechanisms involving this compound under varying pH conditions?

- Methodological Answer :

- Kinetic Studies : Monitor reaction rates at pH 4.6 (acetate buffer) vs. pH 7.4 (phosphate buffer) to assess nucleophilic substitution pathways.

- Isotopic Labeling : Use O-labeled water to track hydrolysis products via mass spectrometry.

- Trapping Intermediates : Employ quenching agents (e.g., methanol) to isolate reactive intermediates for NMR analysis .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound analogs?

- Methodological Answer :

- Analog Synthesis : Modify the sulfonyl chloride group (e.g., replace with sulfonamide or sulfonate esters) and piperidine substituents (e.g., vary alkyl groups).

- Biological Assays : Test analogs against enzyme targets (e.g., proteases or kinases) using fluorescence-based activity assays.

- Computational Modeling : Perform docking studies to correlate steric/electronic properties (e.g., Hammett σ values) with inhibitory activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.